N-(2-Ethylphenyl)-2-methyloxolan-3-amine
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Overview
Description
N-(2-Ethylphenyl)-2-methyloxolan-3-amine is an organic compound that features a unique structure combining an ethyl-substituted phenyl group with a methyloxolan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 2-ethylphenylamine with 2-methyloxirane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and subsequent amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylphenyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-(2-Ethylphenyl)-2-methyloxolan-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which N-(2-Ethylphenyl)-2-methyloxolan-3-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-Ethylphenyl)-2-(4-((4-nitrobenzylidene) amino) phenoxy) acetamide: This compound shares a similar phenyl structure but has different functional groups, leading to distinct chemical properties and applications.
N-(2-Ethylphenyl)-2-(4-phenyl-1,3-thiazol-2-yl) acetamide:
Uniqueness
N-(2-Ethylphenyl)-2-methyloxolan-3-amine is unique due to its combination of an ethyl-substituted phenyl group and a methyloxolan-3-amine moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C13H19NO/c1-3-11-6-4-5-7-13(11)14-12-8-9-15-10(12)2/h4-7,10,12,14H,3,8-9H2,1-2H3 |
InChI Key |
WBQGTQYMXLOQSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2CCOC2C |
Origin of Product |
United States |
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